molecular formula C16H18N2O4S B11168440 Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate

Cat. No.: B11168440
M. Wt: 334.4 g/mol
InChI Key: OWHFYBNJOHFYNY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea . The resulting thiazole intermediate is then subjected to further reactions to introduce the ethoxybenzamido and ethyl acetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzamido group can interact with various biological pathways, modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate is unique due to the presence of the ethoxybenzamido group, which enhances its biological activity and potential applications in medicinal chemistry. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific properties and functions.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[2-[(2-ethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N2O4S/c1-3-21-13-8-6-5-7-12(13)15(20)18-16-17-11(10-23-16)9-14(19)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20)

InChI Key

OWHFYBNJOHFYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)CC(=O)OCC

Origin of Product

United States

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